3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one
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Overview
Description
3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one is a heterocyclic compound that features a thiochromenone core with a piperidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one typically involves the following steps:
Formation of the Thiochromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Substituent: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiochromenone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one can undergo various chemical reactions, including:
Oxidation: The thiochromenone core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiochromenone core can be reduced to form alcohols.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the thiochromenone core can participate in redox reactions or form hydrogen bonds with biological molecules. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine itself or its substituted derivatives.
Thiochromenone Derivatives: Compounds with similar thiochromenone cores but different substituents.
Uniqueness
3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one is unique due to the combination of the piperidine ring and the thiochromenone core. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the piperidine ring can enhance the compound’s ability to interact with biological targets, while the thiochromenone core can provide redox activity.
Properties
IUPAC Name |
3-(3-methylpiperidin-1-yl)thiochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-11-5-4-8-16(9-11)13-10-18-14-7-3-2-6-12(14)15(13)17/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIYLRHIZIGSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CSC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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